(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone
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Overview
Description
(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE is a complex heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[3,4-b]pyridine core, makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization at various positions. One common method starts with the treatment of diphenylhydrazone and pyridine with iodine to form the pyrazolo[3,4-b]pyridine scaffold
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
In biological research, (1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE is studied for its potential as a therapeutic agent. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential to treat various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a valuable lead compound in drug discovery .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for a wide range of applications .
Mechanism of Action
The mechanism of action of (1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
- 1H-Pyrazolo[3,4-b]pyridines
- 2H-Pyrazolo[3,4-b]pyridines
- Pyrazoloquinolines
Uniqueness
What sets (1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(3-METHYLPIPERIDINO)METHANONE apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C21H24N4O |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(1-ethyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C21H24N4O/c1-3-25-20-18(13-22-25)17(21(26)24-11-7-8-15(2)14-24)12-19(23-20)16-9-5-4-6-10-16/h4-6,9-10,12-13,15H,3,7-8,11,14H2,1-2H3 |
InChI Key |
HMTGRVOHRCFHBD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCCC(C4)C |
Origin of Product |
United States |
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